molecular formula C7H5BrN2O2S B12987419 3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B12987419
M. Wt: 261.10 g/mol
InChI Key: JDDORRZMDFHCMH-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that features a thieno[2,3-c]pyrazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyrazole derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thieno[2,3-c]pyrazole derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or ion channels. The bromine and carboxylic acid groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its thieno[2,3-c]pyrazole core structure is less common compared to other heterocycles, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.10 g/mol

IUPAC Name

3-bromo-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid

InChI

InChI=1S/C7H5BrN2O2S/c1-10-6-3(5(8)9-10)2-4(13-6)7(11)12/h2H,1H3,(H,11,12)

InChI Key

JDDORRZMDFHCMH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)O)C(=N1)Br

Origin of Product

United States

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